REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:12][N+:13]2[CH:18]=[CH:17][C:16]([C:19]([N:21]3[CH2:30][CH2:29][C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[CH2:22]3)=[O:20])=[CH:15][CH:14]=2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]>[Pt]=O.C(O)C>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH2:12][N:13]2[CH2:14][CH2:15][CH:16]([C:19]([N:21]3[CH2:30][CH2:29][C:28]4[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=4)[CH2:22]3)=[O:20])[CH2:17][CH2:18]2)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:0.1|
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Name
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1-[(3,4-dimethoxyphenyl)methyl]-4-[(1,2,3,4-tetrahydro-2-isoquinolyl)carbonyl]pyridinium chloride
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Quantity
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6.5 g
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Type
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reactant
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Smiles
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[Cl-].COC=1C=C(C=CC1OC)C[N+]1=CC=C(C=C1)C(=O)N1CC2=CC=CC=C2CC1
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Name
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Quantity
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0.7 g
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Type
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catalyst
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Smiles
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[Pt]=O
|
Name
|
|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
|
Smiles
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COC=1C=C(C=CC1OC)CN1CCC(CC1)C(=O)N1CC2=CC=CC=C2CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |